molecular formula C6H7NO3 B1275072 2-Amino-2-(furan-3-yl)acetic acid CAS No. 53845-43-5

2-Amino-2-(furan-3-yl)acetic acid

Cat. No.: B1275072
CAS No.: 53845-43-5
M. Wt: 141.12 g/mol
InChI Key: PGRLXLPRSSHTCN-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-yl)acetic acid is an organic compound that features a furan ring substituted at the 3-position with an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(furan-3-yl)acetic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using one of the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions typically use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring, such as furanones.

    Reduction: Primary amines derived from the reduction of the amino group.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-Amino-2-(furan-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Amino-2-(furan-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-Amino-3-(furan-2-yl)propanoic acid: This compound has a similar structure but with the furan ring substituted at the 2-position.

    2-Amino-3-(thiophen-2-yl)propanoic acid: This compound features a thiophene ring instead of a furan ring.

    2-Amino-3-(pyridin-2-yl)propanoic acid: This compound features a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(furan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRLXLPRSSHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404300
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53845-43-5
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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